Propionamide, N-[4-[1-(2-methylbenzyl)-1H-benzoimidazol-2-yl]furazan-3-yl]-
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Overview
Description
N-(4-{1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-YL)PROPANAMIDE is a complex organic compound with a unique structure that combines elements of benzodiazole and oxadiazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-YL)PROPANAMIDE typically involves multiple steps. The process begins with the preparation of the benzodiazole and oxadiazole intermediates, which are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to increase yield and purity. This often includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry for monitoring the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-{1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-YL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions for these reactions vary depending on the desired outcome, but they often involve controlled temperatures and pressures to ensure the reaction proceeds efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce various oxidized derivatives, while substitution reactions may yield different substituted compounds.
Scientific Research Applications
N-(4-{1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-YL)PROPANAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N-(4-{1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-YL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide
- N-(2-iodo-4-methylphenyl)-2-methylpropanamide
- 4-fluoroisobutyrfentanyl
Uniqueness
N-(4-{1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-YL)PROPANAMIDE is unique due to its specific combination of benzodiazole and oxadiazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C20H19N5O2 |
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Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-[4-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl]propanamide |
InChI |
InChI=1S/C20H19N5O2/c1-3-17(26)22-19-18(23-27-24-19)20-21-15-10-6-7-11-16(15)25(20)12-14-9-5-4-8-13(14)2/h4-11H,3,12H2,1-2H3,(H,22,24,26) |
InChI Key |
DYWAOOZSEIOJAE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=NON=C1C2=NC3=CC=CC=C3N2CC4=CC=CC=C4C |
Origin of Product |
United States |
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